molecular formula C15H19FN6 B3016079 4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine CAS No. 2415542-05-9

4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine

Cat. No.: B3016079
CAS No.: 2415542-05-9
M. Wt: 302.357
InChI Key: RAYMYRDFSUHYLY-UHFFFAOYSA-N
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Description

4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine is a synthetic compound that belongs to the class of pyrimidine derivatives. Pyrimidines are heterocyclic aromatic organic compounds, which are widely studied due to their significant biological activities and applications in medicinal chemistry .

Preparation Methods

The synthesis of 4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves multiple steps, starting from readily available starting materials. One common synthetic route includes the reaction of 5-fluoro-6-chloropyrimidine with ethyl bromide to form 4-ethyl-5-fluoro-6-chloropyrimidine. This intermediate is then reacted with 4-(4-methylpyrimidin-2-yl)piperazine under suitable conditions to yield the final product . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to enhance yield and purity .

Chemical Reactions Analysis

4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine has various scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar compounds to 4-Ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine include:

Properties

IUPAC Name

4-ethyl-5-fluoro-6-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19FN6/c1-3-12-13(16)14(19-10-18-12)21-6-8-22(9-7-21)15-17-5-4-11(2)20-15/h4-5,10H,3,6-9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAYMYRDFSUHYLY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC=CC(=N3)C)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19FN6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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